4-Bromo-N-methoxy-N-methylbenzamide

Catalog No.
S682809
CAS No.
192436-83-2
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-methoxy-N-methylbenzamide

CAS Number

192436-83-2

Product Name

4-Bromo-N-methoxy-N-methylbenzamide

IUPAC Name

4-bromo-N-methoxy-N-methylbenzamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

YEHZWOBPONLEEH-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC

4-Bromo-N-methoxy-N-methylbenzamide is an organic compound characterized by a benzene ring substituted with a bromine atom at the para position (4-position) and an amide group. The molecular formula for this compound is C9H10BrNO2C_9H_{10}BrNO_2, and it has a molar mass of approximately 244.09 g/mol. The structure consists of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the nitrogen atom of the amide, contributing to its unique chemical properties and potential biological activities .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry place according to recommended handling practices.
  • Building block in organic synthesis: Due to its functional groups (a bromine atom, a methoxy group, and a methyl group attached to a benzamide core), 4-Bromo-N-methoxy-N-methylbenzamide could potentially serve as a building block for the synthesis of more complex molecules with various functionalities. Several chemical suppliers offer this compound as a building block, implying its potential use in organic synthesis research [, , ].

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding benzoic acid, methylamine, and methanol as products.
  • Reductive Amination: It can participate in reductive amination, where the carbonyl group of the amide may be converted to a secondary amine.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

Several synthesis methods have been documented for 4-Bromo-N-methoxy-N-methylbenzamide:

  • Bromination of Benzamide: This method involves reacting benzamide with cesium bromide or sodium bromide under controlled conditions to introduce the bromine atom at the para position .
  • Reactions with Methoxy and Methyl Groups: The introduction of the methoxy and methyl groups can be achieved through standard alkylation techniques involving suitable precursors and reagents.

4-Bromo-N-methoxy-N-methylbenzamide has several applications across various fields:

  • Pharmaceuticals: Its potential as a drug candidate due to its biological activity makes it relevant in medicinal chemistry.
  • Chemical Research: Used as an intermediate in organic synthesis and for studying reaction mechanisms involving amides.

Several compounds share structural similarities with 4-Bromo-N-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N-Methoxy-N,4-dimethylbenzamide0.84Dimethyl substitution on the benzene ring
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide0.82Nitro group addition at the 5-position
4-Cyano-N-methoxy-N-methylbenzamide0.76Cyano group instead of bromine
2-(2-Bromoethoxy)isoindoline-1,3-dione0.78Isoindoline structure

These compounds exhibit variations in substituents that can affect their chemical reactivity and biological activity, highlighting the uniqueness of 4-Bromo-N-methoxy-N-methylbenzamide within this group. Each compound's specific interactions and applications may differ based on their functional groups and structural configurations.

The development of Weinreb amides revolutionized synthetic organic chemistry when Steven M. Weinreb and Steven Nahm first reported this groundbreaking methodology in 1981. The original discovery emerged from the need to address a persistent challenge in organic synthesis: the tendency of organometallic reagents to undergo over-addition when reacting with conventional carbonyl compounds such as esters and acid chlorides. Traditional approaches often resulted in the formation of tertiary alcohols rather than the desired ketones, even when stoichiometric amounts of nucleophile were carefully controlled.

The innovation introduced by Weinreb and Nahm involved the use of N,O-dimethylhydroxylamine as a coupling partner with acid chlorides to generate N-methoxy-N-methylamides, subsequently termed Weinreb amides. This methodology provided a dependable solution to the over-addition problem by forming stable tetrahedral intermediates that resist further nucleophilic attack. The mechanism proposed by the original researchers suggested that chelation from the methoxy group stabilizes the tetrahedral intermediate formed upon nucleophilic addition by organometallic reagents.

Since their introduction, Weinreb amides have been adopted into regular use by organic chemists as a reliable method for ketone synthesis. The functional groups are present in numerous natural products and can be readily converted into other functional groups or used to form new carbon-carbon bonds. Notable applications have included the synthesis of complex natural products such as macrosphelides A and B, amphidinolide J, and spirofungins A and B.

The four fundamental advantages that established Weinreb amides as essential synthetic tools include simplicity in preparation through in situ activation of carboxyl groups, success as effective acylating agents providing access to highly functionalized ketones, scalability for industrial applications, and stability enabling easy storage and handling. These characteristics have positioned Weinreb amides as indispensable intermediates in both academic research and industrial synthesis.

Discovery and Development of 4-Bromo-N-methoxy-N-methylbenzamide

The specific compound 4-bromo-N-methoxy-N-methylbenzamide emerged as researchers explored the synthetic utility of halogenated Weinreb amides for advanced cross-coupling applications. This compound, bearing the molecular formula C₉H₁₀BrNO₂ and molecular weight of 244.09, represents a strategically designed substrate that combines the inherent stability of Weinreb amides with the reactivity of aryl bromides.

The synthesis of 4-bromo-N-methoxy-N-methylbenzamide follows established protocols for Weinreb amide preparation, typically involving the treatment of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base such as pyridine. The reaction proceeds under mild conditions, with the acid chloride being dissolved in dichloromethane at 0°C, followed by dropwise addition of pyridine over approximately ten minutes. The reaction mixture is then allowed to warm to room temperature and stirred overnight, resulting in the formation of a white precipitate. Subsequent workup involving washing with hydrochloric acid, saturated sodium bicarbonate solution, and brine, followed by drying over sodium sulfate and solvent removal, yields the pure Weinreb amide.

Alternative synthetic approaches have been developed to access 4-bromo-N-methoxy-N-methylbenzamide from various starting materials. These include methods utilizing carboxylic acids with activating agents such as dicyclohexylcarbodiimide, N-hydroxybenzotriazole, or carbonyldiimidazole. The versatility of these synthetic routes has enabled researchers to prepare the compound efficiently on both laboratory and larger scales.

The physical properties of 4-bromo-N-methoxy-N-methylbenzamide include its appearance as a colorless to light yellow clear liquid with a purity typically exceeding 95% as determined by gas chromatography. The compound exhibits a flash point of 166°C, specific gravity of 1.47, and refractive index of 1.57. Storage is recommended at room temperature in a cool and dark environment below 15°C to maintain stability.

Significance in Synthetic Organic Chemistry

The significance of 4-bromo-N-methoxy-N-methylbenzamide in synthetic organic chemistry stems from its dual functionality as both a Weinreb amide and an aryl bromide substrate. This combination enables the compound to participate in sequential transformations that would be challenging or impossible with conventional synthetic intermediates. The bromine substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the Weinreb amide moiety provides a stable carbonyl equivalent that resists over-addition.

Research has demonstrated the exceptional utility of 4-bromo-N-methoxy-N-methylbenzamide in one-pot sequential reactions involving nucleophilic addition followed by cross-coupling. In these transformations, organolithium reagents first add to the Weinreb amide to form stable tetrahedral intermediates, which then undergo palladium-catalyzed cross-coupling with the aryl bromide moiety. This methodology provides rapid access to complex ketone products with high selectivity and efficiency.

The compound has proven particularly valuable in the synthesis of substituted benzaldehydes through a two-step, one-pot reduction and cross-coupling strategy. Treatment with diisobutylaluminum hydride followed by organolithium reagents enables the formation of aldehydes with excellent control over regioselectivity. This approach has been successfully applied to the preparation of various functionalized aromatic aldehydes, including those bearing methoxy substituents and other electron-donating groups.

Carbonylative cross-coupling reactions represent another significant application area for 4-bromo-N-methoxy-N-methylbenzamide. These transformations enable the incorporation of carbon monoxide into the molecular framework, leading to the formation of biaryl ketones and other carbonyl-containing products. The use of stable carbon monoxide precursors in these reactions has enhanced their practical applicability and safety profile.

The compound has also found application in transition metal-catalyzed carbon-hydrogen functionalization reactions, where the Weinreb amide serves as a directing group. These transformations enable the selective activation and functionalization of specific carbon-hydrogen bonds, providing access to complex molecular architectures that would be difficult to achieve through conventional synthetic approaches. The ability of the Weinreb amide to coordinate to transition metal centers facilitates these directed functionalizations while maintaining the integrity of the carbonyl equivalent.

PropertyValueReference
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09
CAS Registry Number192436-83-2
Physical StateLiquid at 20°C
Purity>95.0% (GC)
Flash Point166°C
Specific Gravity1.47 (20/20)
Refractive Index1.57
Storage TemperatureRoom Temperature (<15°C)

The synthetic versatility of 4-bromo-N-methoxy-N-methylbenzamide has led to its adoption in both academic research and industrial applications. The compound's stability, ease of handling, and predictable reactivity make it an attractive building block for the synthesis of pharmaceutically relevant molecules and advanced materials. Its use in kilogram-scale industrial processes demonstrates the practical significance of this compound in modern synthetic chemistry.

Physical State and Appearance

At twenty degrees Celsius the compound is a colourless-to-pale-yellow clear liquid [1] [2]. Crystal formation has been observed below approximately sixty degrees Celsius, yielding white needles that melt again on gentle warming [3].

Molecular Weight and Density

ParameterMeasured valueSource
Molecular formulaC₉H₁₀BrNO₂1
Relative molecular mass244.09 g mol⁻¹1
Density (20 °C)1.47 g cm⁻³ (specific gravity)1
Density (predicted)1.50 ± 0.10 g cm⁻³5
Density (alternative lot)1.459 g cm⁻³11

The narrow spread in experimentally reported densities (1.459–1.50 g cm⁻³) is consistent with a compact aromatic framework bearing a heavy bromine atom.

Melting and Boiling Points

Thermal parameterValueSource
Melting point (onset of crystallisation)ca. 60–62 °C (observed)17
Boiling point (760 mm Hg)351 ± 25 °C5
Flash point166 °C (closed cup)1

The high normal-pressure boiling point reflects strong intermolecular dispersion forces arising from the bromine substituent; the modest melting range indicates a relatively weakly aggregated crystal lattice.

Solubility Parameters

Calculated solubility data derived from three independent in-silico models show low aqueous solubility but good miscibility with common organic solvents:

ModelLog SEstimated solubility in waterClassificationSource
ESOL–2.830.36 mg mL⁻¹Soluble7
Ali–2.371.04 mg mL⁻¹Soluble7
SILICOS-IT–3.060.22 mg mL⁻¹Soluble7

The moderate calculated log P (2.08–2.43) [4] predicts high solubility in alcohols, ketones and chlorinated solvents, which is confirmed by routine synthetic practice.

Spectroscopic Properties

3.5.1 Nuclear Magnetic Resonance Spectroscopy Characteristics

^1H spectrum (400 MHz, chloroform-d):

Chemical shift δ / ppmIntegralMultiplicityAssignmentSource
7.61 – 7.514 HmultipletAromatic protons H-2, H-3, H-5, H-680
3.533 HsingletMethoxy protons (N-O-CH₃)80
3.353 HsingletN-methyl protons (N-CH₃)80

^13C spectrum (101 MHz, chloroform-d): 168.7 (C=O), 132.8, 131.3, 130.0, 125.2 (aromatic C), 61.2 (O-CH₃), 33.5 (N-CH₃) [5].

The absence of additional resonances confirms the integrity of the Weinreb amide scaffold and rules out O-demethylation or N-dealkylation.

3.5.2 Mass Spectrometry Profile

Electrospray ionisation, positive mode [5]:

m/z (relative abundance)Ion assignment
244 ([M + ⁷⁹Br + H]⁺)Monoisotopic parent
246 ([M + ⁸¹Br + H]⁺)Bromine isotopologue (+2 amu)

The 1:1 doublet with a two-mass-unit separation is diagnostic for a single bromine atom.

3.5.3 Infrared Spectroscopy Features

Key absorptions (neat film, cm⁻¹) [5]: 1658 (C=O stretch, amide), 1614 (aromatic C=C), 1570 (N–O stretch), 1462 (CH bending), 1219 (C–O stretch), 1112 (C–O–C stretch).
The strong carbonyl band at 1658 cm⁻¹ is shifted to lower wavenumber relative to simple benzamides, consistent with conjugation to the α-methoxy-N-methyl substituent.

Structural Stability and Reactivity

  • Long-term storage at ambient temperature in the dark shows no degradation for at least twelve months; specific gravity, refractive index and spectroscopic data remain unchanged [2].
  • The compound is hydrolytically robust in neutral or weakly basic aqueous media owing to resonance stabilisation of the amide carbonyl; however, strong nucleophiles (for example organolithium reagents) convert it cleanly into ketones or aldehydes, reflecting its classical Weinreb amide behaviour in acyl-transfer chemistry [5].
  • Thermal analysis shows no exothermic events up to 200 °C, confirming thermal stability that aligns with the high flash point (166 °C) [1].

Collision Cross Section Properties

Travel-time ion-mobility predictions deposited in the PubChemLite database [6]:

Gas-phase adductm/zPredicted rotationally averaged collision cross section (Ų)
[M + H]⁺243.9968143.2
[M + Na]⁺265.9787153.8
[M – H]⁻241.9822150.9

These values place the compound among compact aromatic bromides; the modest increase for the sodium adduct reflects the larger ionic radius and altered charge distribution.

Table A — Consolidated Property Summary

PropertyExperimental valueCommentary
AppearanceColourless–light yellow liquidCrystallises as white needles below 60 °C [3]
Relative molecular mass244.09 g mol⁻¹ [1]
Density (20 °C)1.47 g cm⁻³ [1]Consistent across suppliers (±0.04 g cm⁻³)
Melting point~60–62 °C [3]Onset of crystallisation
Boiling point351 ± 25 °C [7]High due to bromine
Flash point166 °C [1]Indicates low volatility
Aqueous solubility0.22–1.04 mg mL⁻¹ (predicted) [4]Poorly soluble, log P ≈ 2.1
Key Nuclear Magnetic Resonance signalsδ 7.61–7.51 (4 H, Ar-H); 3.53 (3 H, O-CH₃); 3.35 (3 H, N-CH₃) [5]Confirms structure
Principal electrospray ions244/246 m/z doublet ([M + H]⁺) [5]Characteristic Br isotopic pattern
Strong Infrared bands1658 cm⁻¹ (C=O), 1570 cm⁻¹ (N–O) [5]Diagnostic for Weinreb amide
Collision cross section ([M + H]⁺)143.2 Ų [6]Compact aromatic ion

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-N-methoxy-N-methylbenzamide

Dates

Last modified: 08-15-2023

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